4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an azepine ring. The presence of a chlorine atom at the 4th position and a carboxylic acid group at the 6th position further distinguishes this compound, making it a valuable candidate for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid typically involves the following steps:
Formation of the Pyrimido[4,5-B]azepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in the investigation of its effects on various biological pathways and targets.
Pharmacology: The compound is explored for its potential therapeutic applications and drug development.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Pyrimido[5,4-d]pyrimidines: Another class of similar compounds with variations in the ring fusion and functional groups.
Uniqueness
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is unique due to its specific substitution pattern, including the chlorine atom and carboxylic acid group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c10-7-6-3-5(9(14)15)1-2-11-8(6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
BNJGCLYFBZZPHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C=C1C(=O)O)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.